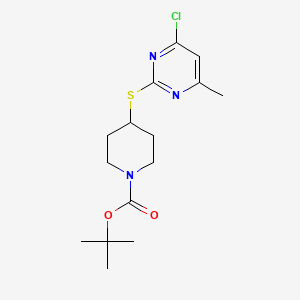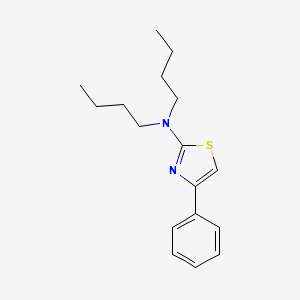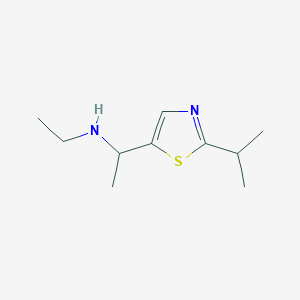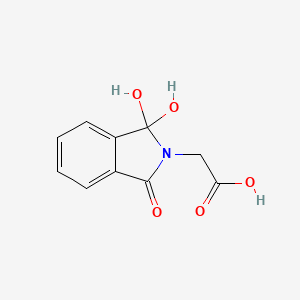
4-Benzyl-2-methylmorpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-2-methylmorpholin-3-one is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is characterized by a morpholine ring substituted with a benzyl group at the 4-position and a methyl group at the 2-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-methylmorpholin-3-one typically involves the reaction of benzaldehyde with ethanolamine in the presence of an alkali and methanol, followed by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst . The reaction proceeds through the formation of N-benzylethanolamine, which then undergoes cyclization with glyoxylic acid to yield the desired product. The reaction conditions include:
Step 1: Benzaldehyde, ethanolamine, alkali, and methanol are added to a high-pressure reaction kettle. The mixture is vacuumized, replaced, and stirred for the reaction.
Step 2: The resulting N-benzylethanolamine is mixed with glyoxylic acid in tetrahydrofuran, stirred, and distilled to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous distillation units to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyl-2-methylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include benzyl alcohols, benzylamines, and substituted morpholinones .
Wissenschaftliche Forschungsanwendungen
4-Benzyl-2-methylmorpholin-3-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Benzyl-2-methylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of the MDM2-p53 protein-protein interaction, which is crucial in regulating cell cycle and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylmorpholin-3-one: This compound has a similar morpholine ring structure but lacks the benzyl group, making it less hydrophobic and less active in certain biological assays.
4-Benzyl-2-hydroxy-morpholine-3-one: This compound has a hydroxyl group at the 2-position, which can enhance its solubility and reactivity.
Uniqueness
4-Benzyl-2-methylmorpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups enhances its lipophilicity and potential for interaction with hydrophobic pockets in biological targets .
Eigenschaften
CAS-Nummer |
61636-33-7 |
|---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
4-benzyl-2-methylmorpholin-3-one |
InChI |
InChI=1S/C12H15NO2/c1-10-12(14)13(7-8-15-10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
InChI-Schlüssel |
FJCYRXLDGXUGEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)N(CCO1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13970613.png)

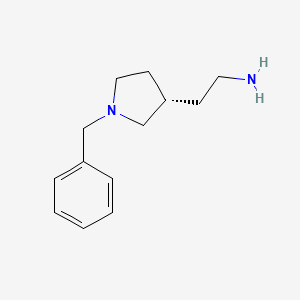
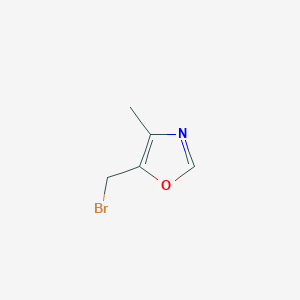
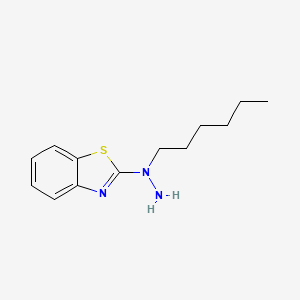
![1-[2-(2-Aminoethoxy)ethyl]-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B13970635.png)
